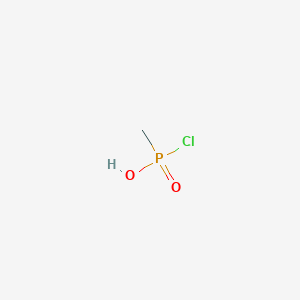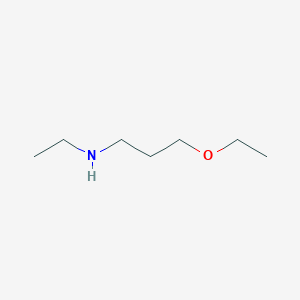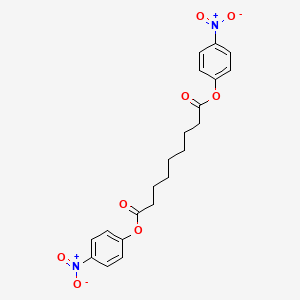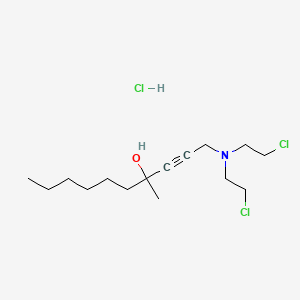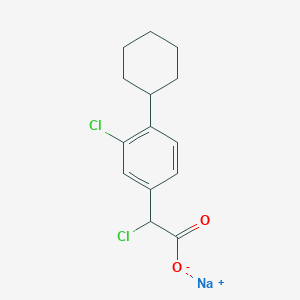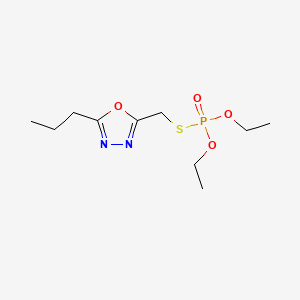
Phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester is an organophosphorus compound It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester typically involves the reaction of diethyl phosphorochloridothioate with a suitable nucleophile, such as 5-propyl-1,3,4-oxadiazole-2-methanol. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphorothioates with lower oxidation states.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phosphorothioates.
Substitution: Substituted phosphorothioates with different nucleophiles.
Applications De Recherche Scientifique
Phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a prodrug for delivering active compounds.
Industry: Utilized in the formulation of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mécanisme D'action
The mechanism of action of phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester involves the inhibition of enzymes by forming covalent bonds with the active sites. The phosphorothioate group interacts with the serine residue in the active site of enzymes such as acetylcholinesterase, leading to the inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, resulting in the accumulation of neurotransmitters and subsequent physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester
- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester, mixed with O,O-diethyl S-(2-(ethylthio)ethyl) phosphorothioate
Uniqueness
Phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester is unique due to the presence of the 5-propyl-1,3,4-oxadiazole moiety, which imparts specific chemical and biological properties. This structural feature distinguishes it from other phosphorothioates and contributes to its specific applications and mechanism of action.
Propriétés
Numéro CAS |
37934-17-1 |
|---|---|
Formule moléculaire |
C10H19N2O4PS |
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
2-(diethoxyphosphorylsulfanylmethyl)-5-propyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H19N2O4PS/c1-4-7-9-11-12-10(16-9)8-18-17(13,14-5-2)15-6-3/h4-8H2,1-3H3 |
Clé InChI |
LHAVLVBMPFXNEL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN=C(O1)CSP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


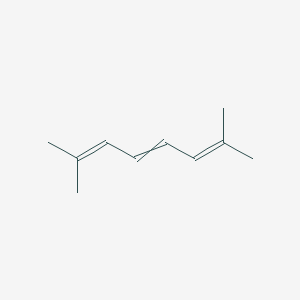
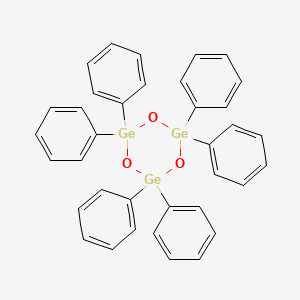
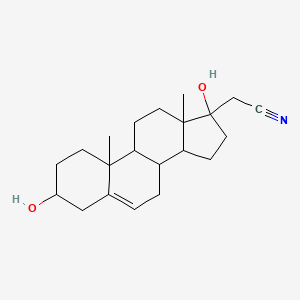
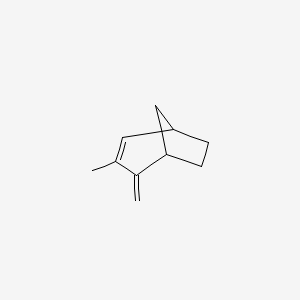


![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)


